molecular formula C19H23NO4 B5593863 {4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid

{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid

Cat. No. B5593863
M. Wt: 329.4 g/mol
InChI Key: YFQOUUOEKOIYSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, triorganotin(IV) derivatives of related amino acetic acids have been synthesized and characterized using various spectroscopic techniques, suggesting a polymeric structure in the solid state (Baul et al., 2002). Similarly, derivatives of phenoxy acetic acid have been prepared through condensation reactions, showcasing the versatility of synthetic approaches for such compounds (Radu et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to “{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid” has been extensively studied, revealing significant insights. For example, the crystal structures of related carboxyphenoxy acetic acids and their adducts have been determined, showing one-dimensional zig-zag polymer formations and hydrogen bonding patterns (Byriel et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of “{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid” can be inferred from related studies. Adamantylated compounds, for instance, have shown versatility in reactions such as self-acylation, leading to novel acetoacetic acids and derivatives (Kovalev et al., 2010). Such reactions underscore the potential chemical diversity achievable with adamantyl-containing compounds.

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and molecular weight are crucial for understanding the applicability of compounds. Research on related adamantylphenoxyphenyl phosphine oxide derivatives has highlighted their good solubility, high glass-transition temperatures, and excellent thermal stability, indicating the potential for high-performance applications (Kwak et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and the ability to form complexes, play a significant role in the utility of such molecules. Studies on the adamantylation of phenol derivatives have developed clean processes for synthesizing adamantylphenol derivatives, showcasing the compound's versatility and potential for further chemical modifications (Wang et al., 2012).

properties

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-17(22)11-24-16-3-1-15(2-4-16)20-18(23)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQOUUOEKOIYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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